molecular formula C5H10ClNO2 B1589600 L-Proline hydrochloride CAS No. 7776-34-3

L-Proline hydrochloride

Cat. No.: B1589600
CAS No.: 7776-34-3
M. Wt: 151.59 g/mol
InChI Key: UAGFTQCWTTYZKO-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline hydrochloride is the hydrochloride salt form of L-Proline, a naturally occurring amino acid. L-Proline is unique due to its cyclic structure, which plays a crucial role in protein folding and stability. This compound is widely used in various fields, including organic synthesis, pharmaceuticals, and biochemical research.

Mechanism of Action

Target of Action

L-Proline hydrochloride primarily targets the joints, tendons, and heart muscles in the body . It is an essential component of collagen, which is a crucial protein for the proper functioning of joints and tendons . Additionally, this compound helps maintain and strengthen heart muscles .

Mode of Action

This compound interacts with its targets through a process known as glycogenesis . This process involves the oxidation of this compound by an enzyme called L-Proline oxidase in the kidney . The compound is ring-opened and oxidized to form L-Glutamic acid . Subsequently, L-Ornithine and L-Glutamic acid are converted to L-Proline via L-Glutamic acid-gamma .

Biochemical Pathways

This compound affects the proline metabolism pathway . This pathway involves the synthesis of proline from glutamic acid and other amino acids . Proline metabolism plays a crucial role in plant development and defense against stress . It also influences tissue-specific regulation and subcellular compartmentation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The normal proline plasma level is in the range of 266 ± 35 μmol/L . Proline is formed from and metabolised to glutamate . Normal serum proline levels vary by age .

Result of Action

The action of this compound results in the proper functioning of joints and tendons and the strengthening of heart muscles . It also plays a significant role in the production of collagen, which is essential for skin, joint, and bone health . Furthermore, it helps repair skin damage and maintain its structure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, in high salt environments, proline can stimulate growth and respiration in bacteria in the presence of low water activities . Additionally, the amidation process of L-Proline is prone to racemization as observed for the acyl chloride derivative . Therefore, a racemization-free and minimum-reagent method is needed .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Proline hydrochloride can be synthesized through several methods. One common method involves the reaction of L-Proline with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrochloride salt. Another method includes the conversion of L-Proline to its methyl ester hydrochloride, which is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced crystallization techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: L-Proline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: L-Proline hydrochloride is unique due to its cyclic structure, which imparts special properties in protein folding and stability. Unlike other amino acids, L-Proline can induce kinks in peptide chains, making it essential for the formation of collagen and other structural proteins .

Properties

IUPAC Name

(2S)-pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-2-1-3-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFTQCWTTYZKO-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228375
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7776-34-3
Record name L-Proline, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7776-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proline hydrochloride, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proline hydrochloride, L-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-proline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROLINE HYDROCHLORIDE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWT036T5RY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Proline hydrochloride
Reactant of Route 2
L-Proline hydrochloride
Reactant of Route 3
L-Proline hydrochloride
Reactant of Route 4
L-Proline hydrochloride
Reactant of Route 5
L-Proline hydrochloride
Reactant of Route 6
L-Proline hydrochloride
Customer
Q & A

Q1: What are the advantages of the novel synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride described in the research?

A1: The research highlights several advantages of the new synthesis method for (2S,4S)-4-thiophenyl-L-proline hydrochloride []:

    Q2: How does the synthesis of Zofenopril utilize L-proline derivatives?

    A2: The synthesis of Zofenopril, an antihypertensive drug, utilizes a specific L-proline derivative, (cis form)-4-thiophenyl-L-proline hydrochloride []. This derivative is synthesized from N-acetyl-L-oxyproline through a series of reactions including esterification, sulfonation, thiophenyl substitution, hydrolysis, and deacetylation. This derivative then reacts with (S)-3-(benzoyl sulfhydryl group)-2-methyl propionyl chloride to form Zofenopril.

    Q3: Can you provide an example of a structurally characterized derivative of L-proline?

    A3: One example of a structurally characterized L-proline derivative is trans-3-hydroxy-N-methyl-L-proline hydrochloride []. This compound was isolated from the plant Tamarix ramosissima and characterized using X-ray crystallography. The analysis confirmed its molecular formula as C6H12NO3+.Cl- and revealed that the carboxylate group occupies a position trans to the hydroxyl substituent.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.